N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O4 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with related structures have been synthesized and evaluated for their anticancer activities. For instance, Al-Sanea et al. (2020) designed and synthesized derivatives with anticancer potential, showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of such compounds in cancer therapy (Al-Sanea et al., 2020).
Radioimaging Applications
Dollé et al. (2008) reported the synthesis and radiosynthesis of compounds as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating their utility in neuroimaging and potentially in the diagnosis of neurodegenerative diseases (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which showed significant COX-1/COX-2 inhibition and possessed analgesic and anti-inflammatory activities. This indicates the potential of structurally similar compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity in vitro, suggesting that compounds within this chemical framework could serve as effective antioxidants (Chkirate et al., 2019).
Antimicrobial Agents
Hossan et al. (2012) developed a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing good antibacterial and antifungal activities. These findings support the exploration of similar compounds for antimicrobial applications (Hossan et al., 2012).
Insecticidal Properties
Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety and evaluated them against the cotton leafworm, Spodoptera littoralis. The study highlights the insecticidal potential of such compounds, indicating their utility in pest control (Fadda et al., 2017).
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-32-18-6-3-7-19(11-18)33-14-21(30)25-8-9-29-22-20(12-27-29)23(31)28(15-26-22)13-16-4-2-5-17(24)10-16/h2-7,10-12,15H,8-9,13-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRKHZOQVCZCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.